4-Benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure It features a benzoyl group, a dichlorophenyl group, a hydroxy group, and a tetrahydrofuranylmethyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a suitable dichlorophenyl halide.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using a reagent like hydrogen peroxide or a peracid.
Incorporation of the Tetrahydrofuranylmethyl Group: This group can be added via an alkylation reaction using a tetrahydrofuranylmethyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Properties
Molecular Formula |
C22H19Cl2NO4 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19Cl2NO4/c23-16-9-8-14(11-17(16)24)19-18(20(26)13-5-2-1-3-6-13)21(27)22(28)25(19)12-15-7-4-10-29-15/h1-3,5-6,8-9,11,15,19,26H,4,7,10,12H2/b20-18- |
InChI Key |
FBQWGFAUHURPOY-ZZEZOPTASA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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